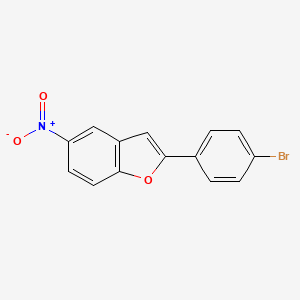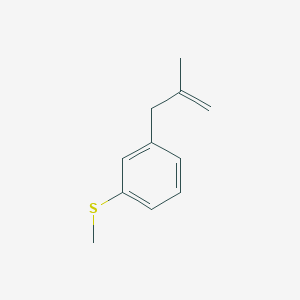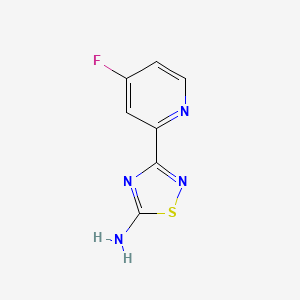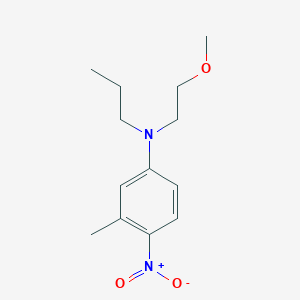
2-(4-iodophenyl)-5-methyl-4H-pyrazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Iodophenyl)-5-methyl-4H-pyrazol-3-one is an organic compound with a unique structure that includes an iodine atom attached to a phenyl ring, a methyl group, and a pyrazolone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-iodophenyl)-5-methyl-4H-pyrazol-3-one typically involves the reaction of 4-iodoaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate enamine, which cyclizes to form the pyrazolone ring. The reaction conditions usually involve refluxing the reactants in ethanol for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
化学反应分析
Types of Reactions
2-(4-Iodophenyl)-5-methyl-4H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, forming a deiodinated product.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Deiodinated pyrazolones.
Substitution: Various substituted pyrazolones depending on the nucleophile used.
科学研究应用
2-(4-Iodophenyl)-5-methyl-4H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its iodine atom, which can be used in radiolabeling studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(4-iodophenyl)-5-methyl-4H-pyrazol-3-one involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to proteins and enzymes. The pyrazolone core can interact with active sites of enzymes, potentially inhibiting their activity. The exact molecular pathways and targets are still under investigation.
相似化合物的比较
Similar Compounds
2-(4-Iodophenyl)-3-methyl-4H-pyrazol-5-one: Similar structure but with different substitution patterns.
2-(4-Iodophenyl)-4H-pyrazol-3-one: Lacks the methyl group, which can affect its reactivity and properties.
2-(4-Iodophenyl)-5-phenyl-4H-pyrazol-3-one: Contains a phenyl group instead of a methyl group, leading to different chemical behavior.
Uniqueness
2-(4-Iodophenyl)-5-methyl-4H-pyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iodine atom makes it particularly useful for radiolabeling and imaging studies, while the pyrazolone core provides a versatile scaffold for further chemical modifications.
属性
分子式 |
C10H9IN2O |
|---|---|
分子量 |
300.10 g/mol |
IUPAC 名称 |
2-(4-iodophenyl)-5-methyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C10H9IN2O/c1-7-6-10(14)13(12-7)9-4-2-8(11)3-5-9/h2-5H,6H2,1H3 |
InChI 键 |
OSFQSWOBCAGDCV-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C(=O)C1)C2=CC=C(C=C2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


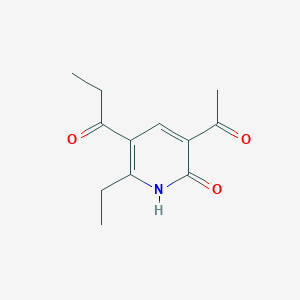

![1-[4-(4-Tert-butylphenyl)sulfonylpiperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B13876515.png)

![Methyl 4-{[(5-chloro-2-thienyl)carbonyl]amino}isothiazole-3-carboxylate](/img/structure/B13876527.png)


